2-Hexyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, hexane-2,5-dione can be reacted with ammonia or a primary amine under acidic conditions to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves the same Paal-Knorr synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as iron(III) chloride can be used to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hexyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated pyrroles, such as 2-bromo-1H-pyrrole.

Aplicaciones Científicas De Investigación

2-Hexyl-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-Hexyl-1H-pyrrole involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, influencing biological pathways. The hexyl side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparación Con Compuestos Similares

Pyrrole: The parent compound with a simpler structure.

2-Methyl-1H-pyrrole: Similar structure but with a methyl group instead of a hexyl group.

2-Phenyl-1H-pyrrole: Contains a phenyl group, offering different chemical properties.

Uniqueness: 2-Hexyl-1H-pyrrole is unique due to its hexyl side chain, which imparts distinct chemical and physical properties. This side chain increases the compound’s hydrophobicity, making it more suitable for applications involving lipid interactions and organic solvents .

Actividad Biológica

2-Hexyl-1H-pyrrole is a pyrrole derivative that has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

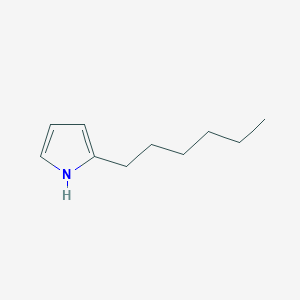

Chemical Structure and Properties

This compound is characterized by its five-membered nitrogen-containing ring with a hexyl side chain. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Fibroblast Growth Factor Receptors (FGFRs) : Pyrrole derivatives can influence signaling pathways associated with FGFRs, which play crucial roles in cell proliferation and migration.

- Antioxidant Activity : Research indicates that pyrrole derivatives may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains were found to be promising, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Kocuria rhizophila | 12 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens .

Anticancer Activity

In recent studies, this compound has shown potential anticancer properties. A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound could inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| SK-OV-3 (Ovarian Cancer) | 20 |

| LoVo (Colon Cancer) | 18 |

These results indicate a promising therapeutic potential for this compound in cancer treatment .

Neuroprotective Effects

Recent research highlighted the neuroprotective effects of pyrrole derivatives against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is known to induce oxidative stress and apoptosis in neuronal cells. Pre-treatment with this compound demonstrated a significant reduction in apoptosis markers, suggesting its role as a potential neuroprotective agent .

Study on Antituberculosis Activity

A study investigating the structure–activity relationship of pyrrole derivatives identified that modifications to the pyrrole ring significantly enhanced their activity against Mycobacterium tuberculosis. While this study focused on other pyrrole derivatives, it provides insights into how structural variations can impact biological activity, which may be applicable to this compound as well .

Evaluation of Cytotoxicity

A comprehensive evaluation of the cytotoxic effects of various pyrrole derivatives, including this compound, was conducted using human cell lines. The findings indicated that while some derivatives exhibited high cytotoxicity against cancer cells, they maintained low toxicity towards normal cells, highlighting their therapeutic potential with minimal side effects .

Propiedades

IUPAC Name |

2-hexyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVYMRBTVNNTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.